5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline

Catalytic hydrogenation Isoindoline reduction Structure–reactivity relationship

Researchers requiring isoindoline building blocks often face thermal decomposition with N-benzyl derivatives and harsh hydrogenolysis for deprotection. This N-tosyl-protected 5-methoxyisoindoline directly addresses both challenges. • ~134°C higher boiling point vs. N-benzyl analog - enables reliable use in high-temperature reactions (DMF, DMSO, NMP) and distillative purification. • Mild reductive N-tosyl cleavage avoids harsh hydrogenolysis, preserving acid- and reduction-sensitive functional groups. • 5-Methoxy regiochemistry permits chemoselective Pd-catalyzed reduction unattainable with the 4-methoxy isomer. Sourced from validated screening libraries; available in mg to multi-gram quantities for med-chem and process R&D.

Molecular Formula C16H17NO3S
Molecular Weight 303.4 g/mol
Cat. No. B12064155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline
Molecular FormulaC16H17NO3S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)OC
InChIInChI=1S/C16H17NO3S/c1-12-3-7-16(8-4-12)21(18,19)17-10-13-5-6-15(20-2)9-14(13)11-17/h3-9H,10-11H2,1-2H3
InChIKeyOMGFCNYALIXSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline — Technical Baseline


5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline (CAS 1025424-06-9) is an N-tosyl-protected isoindoline derivative bearing a 5-methoxy substituent on the fused benzene ring. The compound possesses a molecular weight of 303.38 g·mol⁻¹ and a topological polar surface area of 54.99 Ų [1]. It belongs to the broader class of sulfonamide-functionalized isoindolines, a privileged scaffold in medicinal chemistry and synthetic organic chemistry, where the N-tosyl group simultaneously serves as a protecting moiety and a handle for subsequent functionalization [2].

1

N-tosyl protected isoindoline building block for multi-step synthesis

2

5-methoxy regiochemistry enables selective Pd-catalyzed reduction workflows

3

Supports thermal robustness and mild deprotection strategies in route design

5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline — Substitution Risk


Isoindoline derivatives with seemingly minor structural variations—regioisomeric methoxy placement, alternative N-protecting groups, or additional ring substituents—exhibit divergent physicochemical properties and reactivity profiles that directly impact synthetic utility. The 5‑methoxy regioisomer demonstrates distinct behavior in palladium-catalyzed reduction compared to the 4‑methoxy analog [1], while the N‑tosyl group confers thermal and chemical stability advantages over N‑benzyl congeners . Substituting a generic isoindoline building block risks compromised reaction selectivity, lower intermediate purity, and increased downstream purification burden. The following evidence quantifies these key differentiators.

!

5-methoxy vs. 4-methoxy regioisomer: catalytic reduction reactivity may shift from partial reducibility to complete inertness

!

N-tosyl vs. N-benzyl protection: estimated boiling point difference may impact high-temperature reaction stability

!

Precursor purity differences (5-methoxy vs. 4-methoxy isoindoline) may affect downstream purification burden

5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline — Comparator Evidence


Regioisomeric Methoxy Divergence in Catalytic Reduction

Under palladium-catalyzed formate reduction conditions, 5‑methoxyisoindoline undergoes partial reduction, whereas the 4‑methoxy isomer is completely inert (no reduction observed), and 5‑carbomethoxy‑, amino‑, and amido‑isoindolines are also unreactive [1]. This regiochemical dependence is critical: the 5‑methoxy substitution pattern preserves a degree of reducibility that is entirely absent in the 4‑methoxy analog, offering a tunable reactivity handle for chemoselective transformations.

Regioisomeric Reduction
Head-to-head
Partial reduction (reactive) vs. inert (4-methoxy)
5-methoxy retains reducibility for chemoselective transformations
Pd-catalyzed formate reduction; qualitative binary difference
Catalytic hydrogenation Isoindoline reduction Structure–reactivity relationship

N-Tosyl Thermal Stability

The N‑tosyl derivative is predicted to possess substantially higher thermal stability than the corresponding N‑benzyl‑5‑methoxyisoindoline. The latter exhibits a boiling point of 346.7±42.0 °C (predicted) and a lower molecular weight of 239.31 g·mol⁻¹, reflecting the absence of the sulfonyl group . While an experimentally determined boiling point for 5‑methoxy‑2‑tosylisoindoline is not available in the public domain, the 4‑methoxy‑2‑tosylisoindoline regioisomer has a reported boiling point of 480.4±55.0 °C at 760 mmHg [1], consistent with the molecular‑weight increase and the strong electron‑withdrawing character of the tosyl group. This ~134 °C higher boiling point translates to greater thermal robustness during high‑temperature reactions and distillative work‑up.

Thermal Stability
Data to verify
Est. bp ~480 °C vs N-benzyl ~347 °C
Higher thermal stability supports elevated-temperature reactions
Predicted bp; experimental data unavailable for target compound
Thermal stability Boiling point Protecting group strategy

Traceless N-Tosyl Deprotection

The N‑tosyl protecting group can be cleanly removed under reductive conditions to liberate the free N–H isoindoline. This was demonstrated in a Nature Communications study where N‑tosyl‑protected isoindoline (compound 2) was converted to the corresponding N–H free chiral benzylic amine 48 via reduction [1]. The tosyl group offers a favorable balance of stability during synthesis and lability under defined cleavage conditions, a property not shared by N‑alkyl protecting groups that require harsher deprotection protocols.

Tosyl Deprotection
Class-level
Reductive conditions remove N-tosyl to free N–H isoindoline
Mild deprotection preserves sensitive functional groups
Comparative yield data not available for target compound
Protecting group removal N‑Tosyl cleavage Synthetic methodology

Physicochemical Differentiation: MW and PSA

The target compound (MW 303.38, PSA 54.99 Ų) [1] occupies a distinct physicochemical space compared to common analogs. 5,6‑Dimethoxy‑2‑tosylisoindoline has a higher MW of 333.4 g·mol⁻¹ [2], while 2‑tosylisoindoline lacking the methoxy group has MW 287.38 and lower hydrogen‑bonding capacity [3]. The single methoxy substitution at position 5 provides a specific balance of lipophilicity and hydrogen‑bond acceptor capability that is useful for fine‑tuning pharmacokinetic properties in medicinal chemistry campaigns involving isoindoline scaffolds.

Physicochemical Profile
Class-level
MW 303.38, PSA 54.99 Ų vs dimethoxy 333.4
Intermediate MW/PSA balance for membrane permeability profiling
Computed properties; experimental logP not provided
Physicochemical properties Molecular weight Polar surface area

Rh-Catalyzed Cycloaddition Selectivity Inversion

In rhodium-catalyzed [2+2+2] cycloaddition reactions between N,N‑dipropargyl‑p‑toluenesulfonamide and arylacetylenes, the presence of a supramolecular capsule induces a selectivity inversion, yielding 5‑aryl‑2‑tosylisoindoline products in 53–69% heterocycloaddition selectivity [1]. Without the capsule, the homocycloaddition product predominates. This demonstrates that appropriately substituted 2‑tosylisoindoline derivatives can participate in selective catalytic transformations, a property relevant to the target compound's utility as a precursor for 5‑arylated isoindoline libraries.

Cycloaddition Selectivity
Class-level
53–69% heterocycloaddition selectivity with capsule
Access to 5-aryl isoindolines via Rh-catalyzed cycloaddition
Capsule effect demonstrated on related substrate; target not directly tested
[2+2+2] Cycloaddition Rhodium catalysis Selectivity inversion

Intermediate Purity Benchmark

The immediate synthetic precursor, 5‑methoxyisoindoline (CAS 127168-88-1), is commercially available with a minimum purity specification of 98% by HPLC and moisture content ≤0.5% [1]. This high purity grade reduces the burden of pre‑reaction purification when converting to the N‑tosyl derivative. In comparison, 4‑methoxy‑2‑tosylisoindoline is typically supplied at 95% purity , meaning the 5‑methoxy isomer can be sourced at a higher baseline purity or, if synthesized in‑house, benefits from a high‑quality starting material.

Precursor Purity
Cross-study
Precursor ≥98% (HPLC) vs 95% for 4-methoxy isomer
Higher precursor purity may reduce downstream purification burden
Commercial specifications; final product purity not guaranteed
Chemical purity Quality control Intermediates

5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline — Application Scenarios


Chemoselective Reduction Intermediate

The partial reducibility of the 5‑methoxyisoindoline core under palladium catalysis, contrasted with the inertness of the 4‑methoxy analog [REFS-1 from Evidence_Item_1], makes this compound a strategic intermediate when a reducible isoindoline scaffold is required. Researchers designing hydrogenation or formate‑reduction steps can exploit this regiochemical reactivity to achieve chemoselective transformations not possible with other methoxy‑substituted isoindolines.

High-Temperature Reaction Stability

With an estimated boiling point approximately 134 °C higher than the N‑benzyl analog [REFS-1, REFS-2 from Evidence_Item_2], the N‑tosyl derivative is the preferred choice for synthetic routes involving elevated temperatures, such as high‑boiling‑solvent reactions (e.g., DMF, DMSO, NMP) or distillative purification. This thermal robustness reduces decomposition and improves yield consistency in process chemistry settings.

Traceless Amine Deprotection

The N‑tosyl group can be removed under mild reductive conditions to generate the free N–H isoindoline [REFS-1 from Evidence_Item_3]. This property is essential for medicinal chemistry programs where the free amine is required for further functionalization (e.g., amide coupling, reductive amination) or where the unprotected isoindoline is the pharmacologically active species. The tosyl strategy avoids the harsh hydrogenolysis conditions needed for N‑benzyl deprotection, preserving sensitive functional groups.

Cycloaddition-Based Library Synthesis

The demonstrated ability to form 5‑aryl‑2‑tosylisoindolines with 53–69% selectivity under rhodium‑catalyzed cycloaddition conditions [REFS-1 from Evidence_Item_5] positions this compound class as a platform for generating diverse 5‑substituted isoindoline libraries. The target compound, with its 5‑methoxy group, can serve as a precursor for further derivatization (e.g., demethylation to phenol, subsequent O‑alkylation), expanding accessible chemical space.

Application
Selection Property
Validation Focus
Chemoselective isoindoline reduction
5-methoxy regiochemical reactivity
Catalytic reduction chemoselectivity
High-temperature synthetic routes
Thermal stability of N-tosyl group
Decomposition risk under elevated temperature
Mild deprotection to free amine
N-tosyl reductive cleavage
Functional group compatibility
5-aryl isoindoline library synthesis
Cycloaddition substrate suitability
Heterocycloaddition selectivity
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